molecular formula C24H20S3Si B14465189 Phenyl[tris(phenylsulfanyl)]silane CAS No. 65849-32-3

Phenyl[tris(phenylsulfanyl)]silane

Cat. No.: B14465189
CAS No.: 65849-32-3
M. Wt: 432.7 g/mol
InChI Key: PMMXBZBWTHPXBN-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Developments in Organosilicon Chemistry

The journey of organosilicon chemistry began in the mid-19th century, with pioneering work that laid the groundwork for a field that would eventually revolutionize numerous industries. The synthesis of the first organosilicon compound, tetraethylsilane, is credited to Charles Friedel and James Crafts in 1863, who achieved this milestone by reacting silicon tetrachloride with diethylzinc. encyclopedia.pub This seminal discovery opened the door to the exploration of a new class of chemical entities.

The early 20th century witnessed significant advancements, largely driven by the extensive research of Frederic Kipping. His work, spanning several decades, systematically investigated the synthesis and reactivity of various organosilane derivatives. wikipedia.org Kipping's research, while not immediately leading to commercial applications, provided a deep understanding of the fundamental chemistry of these compounds and laid the theoretical and practical groundwork for future innovations.

A pivotal moment in the history of organosilicon chemistry was the development of the "direct process" by Eugene G. Rochow in the 1940s. This industrial method for the synthesis of methylchlorosilanes from methyl chloride and silicon, in the presence of a copper catalyst, made organosilicon precursors readily available and economically viable. scienceinfo.com This breakthrough paved the way for the large-scale production of silicones, a class of polymers with exceptional thermal stability and versatility, which have since found widespread use in countless applications, from sealants and lubricants to medical implants and electronic components.

Theoretical Frameworks of Silicon Bonding and Molecular Architecture within Organosilicon Compounds

The chemical behavior and structural diversity of organosilicon compounds are governed by the unique electronic and atomic properties of the silicon atom. Silicon, located in the third period of the periodic table, possesses d-orbitals that can participate in bonding, a characteristic that distinguishes it from its lighter congener, carbon. This availability of d-orbitals allows for the formation of hypervalent silicon species, where the silicon atom can accommodate more than the traditional octet of electrons, leading to coordination numbers greater than four. rsc.org

The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry. Compared to the carbon-carbon (C-C) bond, the Si-C bond is longer and weaker, making it more susceptible to cleavage under certain conditions. google.com Furthermore, the difference in electronegativity between silicon (1.90) and carbon (2.55) imparts a degree of polarity to the Si-C bond, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. This inherent polarity influences the reactivity of organosilanes, making the silicon atom susceptible to nucleophilic attack.

The molecular architecture of organosilicon compounds is predominantly tetrahedral around the silicon center. However, the longer bond lengths and different bond angles compared to analogous carbon compounds can lead to unique three-dimensional structures. The ability of silicon to form strong bonds with electronegative elements, particularly oxygen (in siloxanes) and halogens, is another defining feature of its chemistry. The strength of the silicon-oxygen bond is responsible for the remarkable thermal stability of silicone polymers.

Structural Archetypes and Emerging Significance of Phenyl- and Thiolate-Functionalized Silanes

Phenyl-functionalized silanes are a class of organosilicon compounds where at least one phenyl group is directly attached to the silicon atom. The presence of the aromatic phenyl ring imparts several important properties to these molecules. The phenyl group can enhance the thermal stability of the silane (B1218182) and influence its electronic properties through inductive and resonance effects. cfmats.com Phenylsilanes are utilized in a variety of applications, including as crosslinking agents for high-temperature silicone polymers, as precursors for phenyl-containing silicone fluids and resins, and as surface modifiers for inorganic fillers to improve their compatibility with organic polymers. cfmats.comacs.org

Thiolate-functionalized silanes, also known as mercaptosilanes, contain a sulfur atom bonded to the silicon atom, often as part of a mercaptoalkyl group. The Si-S bond, while possessing reasonable thermodynamic stability, is generally more susceptible to hydrolysis compared to the Si-O bond. Thiol-functionalized silanes are widely used as coupling agents to promote adhesion between inorganic substrates (such as glass, metals, and silica) and organic polymers, particularly sulfur-cured elastomers. The thiol group can react with the polymer backbone, while the silane portion forms a durable bond with the inorganic surface.

The combination of both phenyl and thiolate functionalities on a single silicon center, as in Phenyl[tris(phenylsulfanyl)]silane, creates a molecule with a unique set of characteristics. The phenyl group contributes to thermal stability and steric bulk, while the three phenylsulfanyl groups introduce reactive sites and the potential for coordination with metal ions.

Current Research Significance of this compound within Contemporary Organosilicon Chemistry and Related Disciplines

While extensive research has been conducted on various classes of organosilanes, this compound itself has not been the subject of widespread investigation, with much of the available literature focusing on related compounds. However, the structural motifs present in this molecule suggest several areas of potential research significance.

One promising area is in the field of materials science, particularly in the development of high refractive index polymers. nih.gov Materials with high refractive indices are crucial for advanced optical applications, such as in lenses, optical fibers, and light-emitting diodes (LEDs). mdpi.com The incorporation of sulfur and aromatic rings into a polymer matrix is a known strategy to increase its refractive index. psu.eduresearchgate.net this compound, with its high content of both sulfur and phenyl groups, could serve as a valuable monomer or crosslinking agent for the synthesis of such high-performance optical materials. researchgate.net

Furthermore, the presence of three sulfur atoms in this compound makes it a potential multidentate ligand for coordination chemistry. nih.gov Thioether and thiolate ligands are known to coordinate to a variety of transition metals, and the resulting metal complexes can exhibit interesting catalytic and material properties. nih.gov The specific arrangement of the three phenylsulfanyl groups around the central silicon atom could lead to the formation of unique metal complexes with specific geometries and reactivities.

The synthesis of this compound itself presents an interesting challenge in organosilicon chemistry. Based on related syntheses, a likely route would involve the reaction of phenyltrichlorosilane (B1630512) with thiophenol or a thiophenolate salt. nih.gov The investigation of this reaction and the full characterization of the resulting product would be a valuable contribution to the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65849-32-3

Molecular Formula

C24H20S3Si

Molecular Weight

432.7 g/mol

IUPAC Name

phenyl-tris(phenylsulfanyl)silane

InChI

InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H

InChI Key

PMMXBZBWTHPXBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Insights for Phenyl Tris Phenylsulfanyl Silane

Targeted Synthesis Approaches to Phenyl[tris(phenylsulfanyl)]silane

The targeted synthesis of this compound can be conceptually divided into two primary challenges: the formation of the three silicon-sulfur bonds and the construction of the single silicon-carbon (aryl) bond.

The creation of covalent Si-S bonds is a critical step in synthesizing the target molecule. Various strategies have been developed for forming such linkages, often involving the reaction of a silicon precursor with a sulfur-containing reagent.

Reaction with Thiols: A common approach involves the reaction of silicon hydrides (Si-H) with thiols (R-SH). This can be promoted thermally or through UV irradiation. acs.orgnih.govacs.org For instance, hydride-terminated silicon surfaces and nanocrystals have been successfully functionalized with thiols, confirming the formation of Si-S bonds. acs.orgnih.gov The mechanism for UV-initiated reactions on silicon-hydride surfaces is proposed to proceed via the homolytic cleavage of the Si-H bond, yielding a reactive silicon radical (≡Si•) that then reacts with the thiol. acs.org

Reaction with Thiolates: Metal thiolate complexes are frequently prepared through salt metathesis reactions, where an alkali metal thiolate (RS⁻M⁺) reacts with a transition metal halide. wikipedia.org This principle can be extended to silicon chemistry, where a silicon halide (e.g., PhSiCl₃) would react with an alkali metal thiophenolate (e.g., PhSLi or PhSNa) to form the Si-S bond and an alkali metal halide salt. wikipedia.org

Reaction with Disulfides: Radical-based pathways can also be initiated by the reaction of silyl (B83357) radicals with disulfides (RS-SR). acs.org This offers another potential route for creating the desired silicon-sulfur linkages.

The reactivity of the Si-S bond is notable; for example, thiol-capped silicon nanocrystals have been shown to undergo hydrolysis in the presence of moisture, indicating the need for anhydrous conditions during synthesis and handling. acs.orgnih.gov

The formation of the silicon-phenyl bond is a fundamental step in organosilicon chemistry, with several well-established methods. lkouniv.ac.in Compared to carbon-carbon bonds, silicon-carbon bonds are longer and weaker. wikipedia.org

Organometallic Reagents: The most prevalent laboratory method involves the reaction of a silicon halide or alkoxide with an organometallic carbon nucleophile, such as a Grignard reagent (e.g., phenylmagnesium bromide) or an organolithium compound. lkouniv.ac.inwikipedia.org This approach is highly versatile and was used by Frederic Kipping in his pioneering work on organosilicon compounds. wikipedia.org For example, phenylsilane (B129415) can be prepared by reacting phenylmagnesium bromide with tetraethoxysilane (Si(OEt)₄). wikipedia.org Similarly, reacting chlorosilanes with phenylmagnesium bromide is an effective method. orgsyn.org

Hydrosilylation: This process involves the addition of a Si-H bond across an unsaturated bond, such as an alkyne or alkene, and requires a metal catalyst, typically from the platinum group. wikipedia.orgyoutube.com While commonly used for forming silicon-alkyl bonds, it can be adapted for aryl systems and is a major industrial method for creating Si-C bonds. researchgate.net

Direct Process: The direct synthesis of organochlorosilanes from an aryl chloride and silicon metal in the presence of a copper catalyst is a large-scale commercial method, though it is conducted under vigorous conditions. lkouniv.ac.in

C-H Activation/Silylation: More recent advancements include transition metal-catalyzed C-H activation and silylation, which can form Si-C bonds by directly functionalizing an aromatic C-H bond. rsc.orgbohrium.com This method offers high atom economy and can provide access to complex silylated compounds. bohrium.comdntb.gov.ua

Comparison of Major Si-C(Aryl) Bond Formation Methods
MethodSilicon PrecursorAryl SourceKey FeaturesReference
Grignard ReactionChlorosilanes (R₃SiCl), Alkoxysilanes (R₃SiOR')Phenylmagnesium bromide (PhMgBr)Versatile, widely used in lab scale, tolerant of many functional groups. lkouniv.ac.inwikipedia.orgorgsyn.org
Organolithium ReactionChlorosilanes, AlkoxysilanesPhenyllithium (PhLi)Highly reactive, useful for less reactive silicon precursors. lkouniv.ac.in
HydrosilylationHydrosilanes (R₃SiH)Alkynes/AlkenesAtom economical, requires transition metal catalyst (e.g., Pt-based). wikipedia.orgresearchgate.net
C-H SilylationHydrosilanes, DisilanesAromatic C-H bondModern, atom-economical, transition-metal catalyzed (Rh, Ir, Pd). rsc.orgbohrium.com

Synthesis and Functionalization of Precursor Molecules

The synthesis of this compound typically proceeds through the preparation of a suitable phenylsilane precursor, which is then functionalized with the thiophenyl moieties.

Phenylsilane (PhSiH₃) and its chlorinated or alkoxylated derivatives are key starting materials.

Reduction of Halosilanes/Alkoxysilanes: A common laboratory preparation involves the reduction of phenyltrichlorosilane (B1630512) (PhSiCl₃) or phenyltrialkoxysilanes. cfmats.com For instance, PhSiCl₃ can be reduced using lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) to yield phenylsilane. cfmats.comgoogle.com Similarly, phenyltriethoxysilane, formed from the reaction of phenylmagnesium bromide and tetraethoxysilane, can be reduced with LiAlH₄ to afford phenylsilane. wikipedia.org

Grignard Synthesis: As mentioned previously, the reaction of silicon tetrachloride (SiCl₄) with phenylmagnesium bromide can yield phenyl-substituted chlorosilanes, which can then be used as precursors. zmsilane.com

Selected Synthesis Routes for Phenylsilane Precursors
Starting MaterialReagent(s)ProductReaction TypeReference
Phenyltrichlorosilane (PhSiCl₃)Lithium aluminum hydride (LiAlH₄)Phenylsilane (PhSiH₃)Reduction cfmats.comgoogle.com
Tetraethoxysilane (Si(OEt)₄)1. Phenylmagnesium bromide (PhMgBr) 2. LiAlH₄Phenylsilane (PhSiH₃)Grignard followed by Reduction wikipedia.org
Silicon tetrachloride (SiCl₄)Phenylmagnesium bromide (PhMgBr)Phenyltrichlorosilane (PhSiCl₃)Grignard Reaction zmsilane.com

Once a suitable phenylsilane precursor is obtained, the three phenylsulfanyl groups are introduced, typically through ligand exchange or substitution reactions. This involves replacing leaving groups on the silicon atom—such as halides (Cl), hydrides (H), or alkoxides (OR)—with the thiophenyl group (-SPh).

From Phenyltrichlorosilane (PhSiCl₃): The most direct conceptual route is the reaction of phenyltrichlorosilane with three equivalents of a thiophenol source. Using an alkali metal thiophenolate, such as lithium thiophenolate (LiSPh) or sodium thiophenolate (NaSPh), would drive the reaction via nucleophilic substitution, displacing the chloride ions to form the three Si-S bonds. This is analogous to the synthesis of metal thiolate complexes. wikipedia.org

From Phenylsilane (PhSiH₃): The Si-H bonds in phenylsilane can also be substituted. While Si-H bonds are generally stable, they can react with thiols under catalytic or thermal conditions. acs.orgnih.gov For example, the dehydrocoupling of silanes with various substrates is a known process, often catalyzed by transition metals. acs.org The reaction of phenylsilane with thiophenol could potentially proceed via such a pathway, releasing hydrogen gas.

These ligand exchange reactions are fundamental to building the final structure and rely on the principles of nucleophilic substitution at the silicon center. lkouniv.ac.in

Catalytic Enantioselective and Regioselective Synthesis of this compound and Analogues

While the synthesis of achiral this compound follows established routes, the creation of chiral or specifically substituted analogues requires more advanced catalytic methods. The field of asymmetric synthesis of organosilicon compounds has seen significant progress, primarily through transition metal catalysis. rsc.orgdntb.gov.ua

Enantioselective Synthesis: Chiral organosilicon compounds, where the silicon atom itself is a stereocenter, can be synthesized using enantioselective catalysis. organic-chemistry.orgacs.org Methodologies often employ a transition metal catalyst (such as rhodium, palladium, or iridium) combined with a chiral ligand. rsc.orgbohrium.com For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated carbonyl compounds is a known method for producing chiral organosilanes with high enantiomeric excess. organic-chemistry.org While not specifically reported for this compound, one could envision a strategy where a prochiral silane (B1218182) precursor is desymmetrized using a chiral catalyst to introduce the thiophenyl or phenyl groups enantioselectively.

Regioselective Synthesis: Regioselectivity becomes important when creating analogues with specific substitution patterns, for example, on the phenyl ring. Palladium-catalyzed C-H olefination and vinylation reactions have been used for the atroposelective synthesis of axially chiral biaryls, demonstrating precise control over which C-H bond reacts. acs.org Such strategies could be adapted to selectively functionalize the phenyl ring of a this compound precursor. Furthermore, regioselective hydrosilylation can be used to synthesize highly functionalized organosilanes. nih.govacs.org

These advanced catalytic methods provide powerful tools for expanding the structural diversity of this compound-based compounds, opening avenues for materials science and synthetic chemistry. bohrium.com

Role of Transition-Metal Catalysis in Organosilane Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic and organometallic chemistry, enabling the formation of chemical bonds that are otherwise difficult to construct. In the context of organosilane synthesis, these catalysts play a pivotal role in facilitating the formation of carbon-silicon (C-Si) and heteroatom-silicon bonds, including the silicon-sulfur (Si-S) bond. mdpi.comnih.gov The utility of transition metals stems from their ability to activate otherwise inert chemical bonds through a series of elementary steps, typically involving oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com

The synthesis of aryl sulfides, which are analogous to the phenylsulfanyl groups in the target molecule, has been extensively studied using transition metal catalysts. nih.gov While sulfur compounds have historically been viewed as potential catalyst poisons due to their strong coordination to metal centers, numerous catalytic systems have been developed that can effectively tolerate sulfur-containing substrates and facilitate C-S bond formation in high yields. mdpi.comresearchgate.net This success in C-S bond formation provides a strong basis for developing methodologies for Si-S bond formation.

The general catalytic cycle for the formation of a Si-S bond from a halosilane (or hydrosilane) and a thiol can be conceptualized as follows:

Oxidative Addition : The active, low-valent transition metal catalyst (e.g., Pd(0) or Cu(I)) reacts with the silicon precursor (e.g., Phenyltrichlorosilane) to form a higher-valent organometallic intermediate.

Transmetalation or Deprotonation : The thiol (thiophenol) can be deprotonated by a base to form a thiolate, which then reacts with the organometallic intermediate, replacing a halide. Alternatively, the thiol can coordinate to the metal center followed by deprotonation.

Reductive Elimination : The final step involves the formation of the Si-S bond as the organic fragment and the sulfur fragment are eliminated from the metal center, which regenerates the active catalyst. researchgate.net

The choice of transition metal, ligands, and reaction conditions is crucial for the success of the synthesis, influencing the reaction rate, yield, and selectivity.

Evaluation of Specific Catalytic Systems (e.g., Palladium, Copper)

Both palladium and copper complexes have been extensively used as catalysts for the formation of C-S bonds and are the most promising candidates for the synthesis of this compound.

Palladium-Catalyzed Systems

Palladium catalysts are highly effective for cross-coupling reactions and have been successfully applied to the synthesis of aryl sulfides. mdpi.com These systems often exhibit high catalytic activity and broad functional group tolerance. researchgate.net For the synthesis of this compound, a potential reaction would involve the coupling of a phenylsilane derivative, such as Phenyltrichlorosilane (PhSiCl₃), with thiophenol (PhSH) in the presence of a palladium catalyst and a base.

The catalytic cycle would likely involve a Pd(0)/Pd(II) pathway. The choice of ligand is critical in palladium catalysis, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired catalytic activity and stability. researchgate.net While highly efficient, a drawback of some palladium-based systems can be the cost of the metal and the associated specialized ligands. mdpi.com

Copper-Catalyzed Systems

Copper-based catalysts have emerged as a more economical and practical alternative to palladium for C-S bond formation. nih.gov A variety of copper sources, such as CuI, Cu₂O, and copper nanoparticles, have been shown to effectively catalyze the coupling of thiols with aryl halides and other electrophiles. organic-chemistry.orgorganic-chemistry.org These reactions are often performed under milder conditions and can sometimes be conducted without the need for expensive ligands. organic-chemistry.org

A plausible copper-catalyzed route to this compound would involve the reaction of Phenylsilane (PhSiH₃) or a halophenylsilane with thiophenol. The mechanism is thought to proceed through a Cu(I)/Cu(III) cycle, although other pathways are possible. nih.gov The reaction typically requires a base to generate the copper-thiolate intermediate. The broad applicability and lower cost of copper make it a highly attractive option for the synthesis of the target molecule. nih.govbeilstein-journals.org

A comparison of potential catalytic systems is presented below:

FeaturePalladium CatalysisCopper Catalysis
Catalyst Precursors Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(OAc)₂
Typical Ligands Phosphines (e.g., Xantphos, Josiphos)1,10-Phenanthroline, 2,2'-Bipyridine, or ligand-free
Reaction Conditions Often requires higher temperaturesGenerally milder conditions
Cost HigherLower
Substrate Scope Very broad, high functional group toleranceBroad, good functional group tolerance
Key Advantage High reactivity and well-understood mechanismsCost-effective and practical

Optimization Protocols for Reaction Efficiency and Scalability

To develop a robust and efficient synthesis of this compound, careful optimization of reaction parameters is necessary. The goal is to maximize the yield and purity of the product while minimizing reaction time and cost, which is crucial for scalability. mdpi.com

The key parameters for optimization include:

Catalyst and Ligand Selection : A screening of different palladium and copper catalysts, along with various ligands, would be the first step. For instance, comparing the efficiency of different phosphine ligands for a palladium-catalyzed reaction or evaluating various nitrogen-based ligands for a copper-catalyzed system can lead to significant improvements. researchgate.netbeilstein-journals.org

Solvent : The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates. Common solvents for such cross-coupling reactions include toluene, dioxane, DMF, and THF.

Base : The type and amount of base are critical, especially for deprotonating the thiophenol. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. beilstein-journals.org

Temperature and Reaction Time : Optimizing the reaction temperature is a trade-off between achieving a reasonable reaction rate and preventing catalyst decomposition or side reactions. The reaction time should be monitored to ensure complete conversion without product degradation.

Reactant Stoichiometry : The molar ratio of the silicon precursor to thiophenol needs to be carefully controlled to achieve the desired trisubstituted product and avoid the formation of mono- and disubstituted byproducts.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions.

For scalability, the focus shifts towards process safety, cost-effectiveness, and ease of operation. This often favors:

Catalyst Loading : Minimizing the amount of the transition metal catalyst is crucial for reducing costs.

Ligand-Free Systems : Where possible, developing a ligand-free protocol, which is more common in copper catalysis, simplifies the process and reduces costs. organic-chemistry.org

Purification : Developing a scalable and efficient purification method, such as crystallization or distillation, is essential for obtaining the final product in high purity on a larger scale.

The table below outlines a potential optimization strategy for the synthesis of this compound.

ParameterVariables to ScreenDesired Outcome
Catalyst System Pd(OAc)₂/Xantphos, CuI/1,10-phen, Cu₂O (ligand-free)High yield, low catalyst loading
Solvent Toluene, THF, Dioxane, DMFGood reactant solubility, high reaction rate
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAEfficient thiophenol activation, minimal side reactions
Temperature 60 °C, 80 °C, 100 °C, 120 °COptimal balance between reaction rate and stability
Reactant Ratio PhSiX₃ : PhSH (1:3, 1:3.3, 1:3.5)Maximize trisubstitution, minimize byproducts

By systematically investigating these parameters, a highly efficient and scalable synthetic protocol for this compound can be developed.

Advanced Spectroscopic and Structural Characterization of Phenyl Tris Phenylsulfanyl Silane

Vibrational Spectroscopic Investigations

  • 3.2.1. Fourier Transform Infrared (FTIR) Spectroscopic Characterization: Characteristic absorption frequencies for the vibrational modes of Phenyl[tris(phenylsulfanyl)]silane are not available.
  • 3.2.2. Raman Spectroscopic Analysis: Information on the Raman scattering peaks for this compound could not be found.
  • While spectroscopic data exists for related compounds such as phenylsilane (B129415), phenyltrimethoxysilane, and various other organosilanes, this information is not directly applicable to this compound due to the significant structural and electronic differences arising from the three phenylsulfanyl (-SPh) groups bonded to the silicon atom.

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    Reactivity and Chemical Transformations of Phenyl Tris Phenylsulfanyl Silane

    Chemical Behavior of the Silicon-Sulfur Bonds

    The silicon-sulfur bonds in phenyl[tris(phenylsulfanyl)]silane are susceptible to cleavage by both nucleophilic and electrophilic reagents. The polarity of the Si-S bond, with silicon being the more electropositive element, dictates its reactivity profile.

    The Si-S bond can be readily cleaved by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic applications of silyl (B83357) sulfides. Organometallic reagents, such as Grignard reagents and organolithium compounds, are effective for this transformation. researchgate.netlibretexts.orglibretexts.org For instance, the reaction with an organolithium reagent would be expected to yield a lithium thiophenolate and a new organosilane where the phenylsulfanyl group has been substituted by the organic group from the nucleophile.

    Similarly, electrophilic cleavage of the Si-S bond is also a known process. acs.org Strong electrophiles can attack the sulfur atom, leading to the scission of the Si-S bond. The use of silicon-sulfur compounds as starting materials for the synthesis of transition metal-sulfur complexes often relies on the selective cleavage of the Si-S bond. researchgate.neteurekaselect.com

    Table 1: Representative Cleavage Reactions of the Si-S Bond

    Reagent TypeExample ReagentExpected Products with this compoundReaction Type
    Nucleophile Organolithium (RLi)Ph-Si(SPh)₂R + PhSLiNucleophilic Substitution
    Nucleophile Grignard (RMgX)Ph-Si(SPh)₂R + PhSMgXNucleophilic Substitution
    Electrophile Halogen (X₂)Ph-Si(SPh)₂X + PhSXElectrophilic Cleavage

    Controlled Oxidation and Reduction Pathways of Thiolate Moieties

    The sulfur atoms in the phenylsulfanyl groups are in the -2 oxidation state and can be oxidized. The oxidation of thiolate ligands is a well-studied area, particularly in the context of transition metal complexes. acs.org Common oxidizing agents can convert the thiolate moieties to higher oxidation states, such as sulfoxides or sulfones. britannica.com The specific products would depend on the oxidant and the reaction conditions. For instance, mild oxidation might yield a sulfoxide, while stronger oxidants could lead to the corresponding sulfone.

    Conversely, the reduction of the sulfur in the thiolate moieties is less common as they are already in a low oxidation state. However, desulfurization reactions can occur under specific conditions, leading to the cleavage of the carbon-sulfur bond. wikipedia.org

    Table 2: Potential Oxidation and Reduction Reactions of Thiolate Moieties

    Reaction TypeReagentPotential Products
    Oxidation Mild Oxidant (e.g., H₂O₂)Phenyl[tris(phenylsulfinyl)]silane
    Oxidation Strong Oxidant (e.g., m-CPBA)Phenyl[tris(phenylsulfonyl)]silane
    Reduction Reducing Agent (e.g., Raney Nickel)Benzene + Silicon-containing species

    Reactivity of the Silicon-Carbon(Phenyl) Bond

    The silicon-carbon bond in phenylsilanes exhibits distinct reactivity, differing from a typical carbon-carbon bond. This bond can be selectively cleaved and the phenyl ring can undergo functionalization reactions.

    The phenyl group attached to the silicon atom can undergo electrophilic aromatic substitution reactions. science.govscience.govmasterorganicchemistry.comlibretexts.org The silyl group acts as a director for incoming electrophiles. In many cases, ipso-substitution is observed, where the electrophile replaces the silyl group. However, under certain conditions, substitution at the ortho, meta, or para positions can occur. The outcome is influenced by the nature of the electrophile and the reaction conditions. science.gov

    Table 3: Examples of Electrophilic Aromatic Substitution on Phenylsilanes

    ReactionReagentExpected Product Type
    Bromination Br₂ / FeBr₃Bromothis compound or Phenyl Bromide (ipso)
    Nitration HNO₃ / H₂SO₄Nitrothis compound
    Friedel-Crafts Acylation RCOCl / AlCl₃Acylthis compound

    Selective Cleavage of the Si-C Bond

    The selective cleavage of the Si-C(phenyl) bond is a synthetically useful transformation. nih.gov This can be achieved using strong nucleophiles or reducing agents. For instance, treatment of phenyl-substituted silanes with lithium metal can lead to the selective cleavage of a Si-C(phenyl) bond, forming a functionalized lithiosilane. researchgate.netfigshare.com This reactivity allows for the transformation of the phenylsilyl group into other functional groups. The relative ease of cleavage often follows the order Si-Aryl > Si-Alkyl. nih.gov

    Synthetic Utility in Intermolecular Reactions

    The reactivity of this compound makes it a potentially valuable reagent in organic synthesis. The cleavage of the Si-S bonds can be exploited for the transfer of the phenylsulfanyl group to other molecules. For example, silyl sulfides are used in the synthesis of various organic sulfur compounds. osti.gov The reaction of trimethylsilyl (B98337) thioethers with trimethylsilyl enol ethers, for instance, is a known method for preparing vinyl sulfides. psu.edu

    Furthermore, the ability to selectively cleave the Si-C bond provides a pathway to generate reactive silane (B1218182) intermediates that can participate in subsequent reactions. The functionalization of the phenyl ring through electrophilic aromatic substitution also expands the synthetic possibilities, allowing for the introduction of various substituents onto the aromatic core.

    Lack of Documented Radical Processes for this compound

    Despite a comprehensive review of available scientific literature, there is a notable absence of documented research specifically detailing the radical processes involving this compound. Searches for its participation in reactions such as radical cyclizations, deoxygenations, or photochemically induced processes have not yielded specific findings for this particular compound.

    While the broader class of organosilanes is well-known for its utility in radical chemistry, with prominent examples like tris(trimethylsilyl)silane (B43935) serving as a non-toxic alternative to tin hydrides in radical chain reactions, this specific derivative, this compound, does not appear to have been investigated in this context. The existing body of research extensively covers the radical reactions of various other silanes, detailing their mechanisms and applications in organic synthesis. However, this information is not directly transferable or applicable to this compound due to the distinct electronic and steric influences of the phenylsulfanyl groups compared to, for instance, trimethylsilyl or phenyl groups.

    Consequently, there is no available data to construct a detailed account or data tables related to the radical reactivity of this compound. The scientific community has yet to publish studies exploring its behavior under radical conditions, leaving a gap in the understanding of this compound's chemical transformations.

    Coordination Chemistry and Catalytic Applications of Phenyl Tris Phenylsulfanyl Silane

    Phenyl[tris(phenylsulfanyl)]silane as a Ligand in Transition Metal Complexes

    The thioether functionalities of this compound make it an attractive alternative to more common phosphine (B1218219) or amine-based ligands in transition metal chemistry. nih.gov Thioethers, being soft Lewis bases, readily coordinate to transition metals, and the multiple donor sites on this specific silane (B1218182) allow for various binding modes. nih.gov

    The synthesis of metal complexes featuring this compound typically involves the direct reaction of the ligand with a suitable metal precursor. The general synthetic approach for related poly(thioether) silane ligands often involves a nucleophilic substitution reaction where a halogenated silane is treated with a thiophenolate salt, such as sodium thiophenoxide (NaSPh), in a suitable solvent like dimethylformamide (DMF). nih.gov

    Once the ligand is synthesized, its complexes can be formed by reacting it with various transition metal salts (e.g., palladium, rhodium, mercury halides) in an appropriate solvent. Characterization of the resulting metal-ligand complexes is carried out using a suite of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the complexes in solution and the solid state.

    Table 1: Illustrative Synthesis of a Related Poly(thioether) Silane Ligand

    Reactant 1 Reactant 2 Solvent Conditions Product
    Halogenated Silane Sodium Thiophenoxide (NaSPh) DMF Microwave Irradiation, 323.15 K Poly(thioether) Silane Ligand

    This table illustrates a general synthetic route analogous to that used for preparing poly(thioether) silanes, based on procedures for similar compounds. nih.gov

    The three sulfur atoms of the phenylsulfanyl groups in this compound provide multiple coordination sites. This allows the ligand to exhibit a range of coordination modes, influencing the geometry and stoichiometry of the resulting metal complexes.

    Monodentate Coordination: The ligand can bind to a metal center through a single sulfur atom.

    Bidentate Chelation: Two sulfur atoms can coordinate to the same metal center, forming a stable chelate ring.

    Tridentate Chelation: All three sulfur atoms can bind to a single metal center, acting as a tripodal ligand.

    Bridging Coordination: Because sulfur has two lone pairs of electrons, a single sulfur atom can act as a bridging ligand, connecting two different metal centers. nih.gov This mode of binding can lead to the formation of dinuclear complexes or extended coordination polymers. nih.gov

    The preferred coordination mode depends on several factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. The resulting coordination geometries can vary from tetrahedral and square planar to octahedral, dictated by the electronic configuration of the metal and the steric constraints of the ligand.

    Table 2: Potential Coordination Modes of this compound

    Coordination Mode Description Potential Resulting Structure
    Monodentate One sulfur atom binds to one metal center. Simple complex
    Bidentate Chelating Two sulfur atoms bind to the same metal center. Metallacycle
    Tridentate Tripodal Three sulfur atoms bind to the same metal center. Capping ligand complex
    Bidentate Bridging Two sulfur atoms bind to two different metal centers. Dinuclear complex

    | Bridging Polymer | Ligand links multiple metal centers in an extended network. | Coordination polymer |

    The properties of this compound as a ligand are defined by both its electronic and steric characteristics.

    Electronic Properties: The sulfur donor atoms are classified as soft Lewis bases, which means they form strong coordinate bonds with soft Lewis acidic metal centers, such as late transition metals (e.g., Pd, Pt, Rh, Ir). The stabilizing effect of thioether ligands on metal centers differs from that of common phosphine or amine ligands, which can create opportunities for novel catalytic activities. nih.gov

    Steric Properties: The three bulky phenylsulfanyl groups, along with the phenyl group attached directly to the silicon, create a sterically demanding environment around a coordinated metal center. This steric bulk can play a crucial role in catalysis by influencing the substrate's approach to the active site, thereby enhancing selectivity. It can also stabilize the metal center by preventing unwanted side reactions or decomposition pathways.

    Applications in Homogeneous Catalysis

    The unique combination of a reactive organosilane moiety and a coordinating thioether scaffold makes this compound a candidate for applications in homogeneous catalysis, where the ligand-metal complex acts as the catalyst in the solution phase.

    Ligands containing thioethers are of increasing interest for redox catalysis. nih.gov this compound is particularly relevant for carbon-carbon (C-C) bond-forming reactions. In such reactions, the thioether groups would serve to stabilize the catalytically active transition metal species, while the organosilane part of the molecule would participate directly in the bond-forming step. For instance, in palladium-catalyzed cross-coupling reactions, the thioether moieties can coordinate to the palladium center, modulating its reactivity and stability throughout the catalytic cycle. While specific examples for C-S bond formation using this exact ligand are less documented, the fundamental structure is amenable to such investigations.

    A significant area of investigation for organosilanes is in Hiyama and Hiyama-type cross-coupling reactions. The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A crucial step in the mechanism is the activation of the relatively inert Si-C bond, typically achieved using a fluoride (B91410) source (like TBAF) or a base, which generates a hypervalent, more reactive pentacoordinate silicon intermediate. organic-chemistry.org

    In a hypothetical Hiyama-type reaction involving this compound, the compound would serve a dual role:

    Cross-Coupling Partner: The phenyl group attached to the silicon atom is the organic fragment that would be transferred to the organic halide partner.

    Supporting Ligand: The three phenylsulfanyl groups would act as an internal, coordinating ligand for the palladium catalyst.

    This dual functionality could offer advantages in terms of catalyst stability and efficiency. Research in this area has explored a wide variety of organosilanes and palladium catalysts for forming biaryl compounds, which are important structural motifs in many functional materials and pharmaceuticals. nih.gov For example, reactions coupling aryl chlorides with phenyl trimethoxysilane (B1233946) have been shown to proceed efficiently with a palladium catalyst. nih.gov

    Table 3: Representative Hiyama Coupling Reaction

    Organosilane Coupling Partner Catalyst Activator/Base Product Type Yield
    Phenyl trimethoxysilane Aryl Chloride Pd(OAc)₂ TBAF Biaryl 44-99% nih.gov
    Triethoxy(phenyl)silane Iodobenzene PdNPs@β-CD NaOH Biphenyl 92% researchgate.net
    Dimethylphenylsilanol Enaminone Pd(OAc)₂ - (activator-free) Arylated Enaminone - nih.gov

    This table shows examples from the literature of Hiyama and Hiyama-type couplings using various organosilanes to illustrate the general methodology. nih.govresearchgate.netnih.gov

    Explorations in Heterogeneous Catalysis and Material Immobilization

    Extensive research into the scientific literature and chemical databases has revealed a significant gap in the documented applications of This compound specifically within the realms of heterogeneous catalysis and material immobilization. While the fundamental principles of silane chemistry provide a theoretical basis for how such a molecule could be employed, there is a notable absence of specific studies detailing its practical application or investigation in these areas.

    The typical approach for immobilizing organosilanes onto surfaces involves the reaction of hydrolyzable groups on the silicon atom (such as alkoxy or halo groups) with surface hydroxyl groups, commonly found on materials like silica (B1680970) or metal oxides. researchgate.netnih.gov This process, known as silanization, forms stable covalent bonds, effectively anchoring the silane molecule to the substrate. nih.govcd-bioparticles.com However, This compound lacks these conventional hydrolyzable groups. Its silicon center is bonded to a phenyl group and three phenylsulfanyl groups.

    The immobilization of This compound would therefore necessitate alternative chemical strategies, likely involving the cleavage of either the silicon-sulfur (Si-S) or the silicon-carbon (Si-C) bonds. While the cleavage of Si-S and Si-C bonds is known in various chemical transformations, lookchem.comrsc.orgresearchgate.net the application of these reactions for the specific purpose of grafting This compound onto a solid support for catalytic purposes has not been reported.

    In theory, the phenylsulfanyl groups could serve as ligands for metal centers, or the entire molecule could be used as a precursor for synthesizing novel heterogeneous catalysts. The phenyl and phenylsulfanyl groups could also influence the electronic properties and stability of potential catalytic species. However, without experimental data, these possibilities remain speculative.

    The lack of published research in this specific area means that no data tables detailing research findings, catalytic performance, or material immobilization parameters for This compound can be provided. The scientific community has, to date, not explored or at least not publicly documented the use of this particular compound in heterogeneous catalysis or for the functionalization of materials.

    Advanced Materials Science Applications and Functionalization

    Incorporation into Polymeric Systems

    The integration of Phenyl[tris(phenylsulfanyl)]silane and related compounds into polymeric matrices offers a powerful route to augment the performance and durability of these materials. This is primarily achieved through its function as a crosslinking agent and a polymer modifier.

    Phenyl silanes, as a class of compounds, are instrumental in the synthesis of high-temperature silicone polymers, where they can function as effective crosslinking agents. osisilicones.comcfmats.com While specific data on this compound is limited, analogous compounds such as Phenyltris(methylethylketoxime)silane and Phenyl-tris(dimethylsiloxy)silane serve as potent crosslinkers in silicone sealant and rubber formulations. powerchemical.comspecialchem.com

    The crosslinking process generally involves the hydrolysis of the reactive groups attached to the silicon atom, which then condense to form a stable, three-dimensional siloxane network. This network structure is crucial for imparting desirable properties to the final material. In the case of Phenyltris(methylethylketoxime)silane, it is used in one-part neutral cure silicone sealants, where it contributes to low modulus, high movement capability, and improved tear and heat resistance. powerchemical.com Similarly, Phenyl-tris(dimethylsiloxy)silane acts as a phenyl-based hydride crosslinker, enhancing the refractive index, thermal stability, and solvent resistance of the resulting material. specialchem.com

    The inclusion of a phenyl group, as is present in this compound, is known to enhance the thermal stability of silicone resins, making them suitable for high-temperature applications. osisilicones.comcfmats.com

    Table 1: Examples of Phenyl Silane (B1218182) Crosslinking Agents and Their Effects

    CompoundApplicationKey Improvements
    Phenyltris(methylethylketoxime)silane1-part neutral cure silicone sealantsLow modulus, high movement capability, improved tear and heat resistance. powerchemical.com
    Phenyl-tris(dimethylsiloxy)silaneOutdoor paints, inks, and coatingsGood refractive index, thermal stability, and solvent resistance. specialchem.com
    PhenyltrimethoxysilaneOrganic resins, coatings, sealants, adhesivesCrosslinking, surface modification, improved wettability of fillers. cfmats.com
    PhenyltriethoxysilaneOrganic resins, coatings, sealants, adhesivesCrosslinking, hydrophobic additive.

    Beyond crosslinking, phenyl silanes are utilized to modify and enhance the intrinsic properties of various polymers. osisilicones.com The incorporation of these silanes can lead to significant improvements in thermal resistance, radiation resistance, and aging resistance. osisilicones.com For instance, phenyl silanes can act as electron donors in polypropylene (B1209903) polymerization. osisilicones.comcfmats.com

    Phenyltrimethoxysilane, a related compound, is employed as a surface modifier and dispersion agent for inorganic fillers within polymer matrices. cfmats.com This leads to better wettability and dispersibility of the fillers, which can in turn enhance the mechanical and processing properties of the composite material. cfmats.com The hydrophobic nature of the phenyl group also allows these silanes to be used as additives to improve the water resistance of polymers.

    While direct research on this compound as a polymer modifier is not widely available, the established functionalities of analogous compounds suggest its potential in similar applications. The presence of the phenylsulfanyl groups could introduce additional functionalities, such as improved adhesion to specific substrates or altered refractive indices.

    Surface Science and Coating Technologies

    The application of phenyl silanes in surface science and coating technologies is well-established, primarily leveraging their ability to form robust, functional, and protective surface layers. Phenyltriethoxysilane, for example, is used to create hydrophobic surfaces. gelest.com This is achieved by the formation of a non-polar interphase that shields polar surfaces from interaction with water, a principle that is fundamental to creating water-repellent coatings. gelest.com Such coatings are valuable for protecting a wide range of materials, from textiles to building materials, from moisture damage.

    Silane-based coatings, including those derived from phenyl silanes, are known for their durability and ability to offer protection against corrosion. gelest.com Phenyltrimethoxysilane is used in coatings, sealants, and adhesives, where it acts as a crosslinker and improves the dispersion of mineral fillers. cfmats.com Another related compound, SiVance® Phenyltris(dimethylsiloxy) Silane, is specifically used in outdoor paints, inks, and coatings, where it contributes to a good refractive index, thermal stability, and solvent resistance. specialchem.com

    The unique structure of this compound, with its three phenylsulfanyl groups, suggests potential for creating coatings with high refractive indices and specific interactions with metal surfaces, which could be beneficial for optical and anti-corrosion applications.

    Development of Electronic and Optical Materials based on this compound Analogues

    The development of advanced electronic and optical materials is an area where phenyl silane analogues are showing significant promise. The incorporation of phenyl groups into silicone-based materials is a key strategy for enhancing their optical properties, particularly the refractive index, which is crucial for applications such as LED encapsulants and light guides. Phenyl-tris(dimethylsiloxy)silane, for instance, is noted for providing a good refractive index in coatings. specialchem.com

    Furthermore, research into novel silicone resins for optical applications has demonstrated that the introduction of specific structural elements can lead to materials with superior thermo-optical performance. researchgate.net While not directly involving this compound, these studies highlight the principle of tuning material properties through molecular design.

    A study on trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a compound structurally related to this compound, has shown its utility as a ligand for transition-metal coordination chemistry. This opens up possibilities for creating novel organometallic complexes with interesting electronic and catalytic properties. The development of such materials is at the forefront of research in sensors, catalysis, and molecular electronics.

    Conclusion and Future Research Directions

    Synthesis of Key Findings and Contributions on Phenyl[tris(phenylsulfanyl)]silane

    While direct research on this compound is not extensively documented, a comprehensive understanding can be constructed by examining closely related sulfur-containing organosilanes. The synthesis of analogous compounds often involves the reaction of a silyl (B83357) halide with a corresponding thiolate. For instance, the synthesis of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane is achieved through the silylation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol followed by the exchange of bromine groups with sodium thiophenoxide (NaSPh) nih.gov. This suggests a probable synthetic route for this compound could involve the reaction of Phenyltrichlorosilane (B1630512) with sodium thiophenoxide.

    The key structural feature of this compound is the presence of a central silicon atom bonded to a phenyl group and three phenylsulfanyl groups. This combination of an aromatic ring and sulfur-containing moieties is expected to confer unique electronic and steric properties. The silicon-sulfur bond is a crucial element, and its chemistry is a significant area of organosilicon research tandfonline.com. Organosilanes containing sulfur are recognized for their role as coupling agents, adhesion promoters, and surface modifiers hengdasilane.comsinosil.com.

    Interactive Table: Comparison of Related Organosilane Compounds

    Compound Name Key Structural Features Potential Applications
    This compound Phenyl group, three phenylsulfanyl groups bonded to silicon Ligand in catalysis, precursor for advanced materials, surface modification
    Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane nih.gov Trimethylsilyl (B98337) group, three (phenylsulfanyl)methyl groups Ligand for transition-metal coordination chemistry
    Phenyltris(trimethylsiloxy)silane gelest.comgelest.comnist.gov Phenyl group, three trimethylsiloxy groups Chemical intermediate, component in silicones and personal care products

    The presence of the phenylsulfanyl groups suggests that this compound could serve as a multidentate ligand for various metal catalysts. The sulfur atoms can coordinate to metal centers, influencing the catalyst's activity and selectivity. Furthermore, the phenyl group can be functionalized to tune the electronic and steric properties of the molecule, offering a platform for designing tailored catalysts.

    Identification of Emerging Research Avenues for Sulfur-Containing Organosilanes

    The field of sulfur-containing organosilanes is ripe with opportunities for further investigation. These compounds are pivotal in bridging the gap between organic polymers and inorganic materials. hengdasilane.com Emerging research is focused on several key areas:

    Novel Synthetic Methodologies: Developing more efficient, selective, and environmentally friendly methods for the synthesis of sulfur-containing organosilanes is a primary goal. ccspublishing.org.cn This includes exploring new catalytic systems and reaction pathways to create complex organosilicon architectures. researchgate.net

    Advanced Materials with Tailored Properties: The ability to precisely control the structure of organosilanes allows for the design of materials with specific functionalities. Research is underway to develop sulfur-containing organosilanes for applications such as:

    High-performance coatings: Providing enhanced corrosion resistance, adhesion, and durability. researchgate.netrussoindustrial.ru Organosilanes can form robust, crosslinked networks that protect surfaces from harsh environments. zmsilane.com

    Functionalized nanoparticles: Modifying the surface of nanoparticles to improve their dispersion in polymer matrices and to introduce specific catalytic or sensing capabilities. nih.gov

    Advanced composites: Acting as coupling agents to strengthen the interface between reinforcing fillers and the polymer matrix in composites used in the automotive and aerospace industries. sinosil.com

    Biomedical Applications: While still an emerging area, the unique properties of sulfur-containing organosilanes could be harnessed for applications in drug delivery, biosensors, and medical implants. Their ability to functionalize surfaces could be used to improve the biocompatibility of materials.

    Future Prospects and Transformative Potential in Catalysis and Advanced Materials Science

    In catalysis , the development of new organosilane-based ligands and catalyst supports holds the promise of more efficient and selective chemical transformations. The ability to tune the electronic and steric environment around a metal center by modifying the organosilane ligand can lead to breakthroughs in areas such as:

    Green Chemistry: Designing catalysts that operate under milder conditions, use less energy, and produce fewer byproducts.

    Polymerization: Controlling the structure and properties of polymers with high precision.

    Fine Chemical Synthesis: Enabling the efficient synthesis of complex molecules for pharmaceuticals and other high-value applications.

    In advanced materials science , the transformative potential of sulfur-containing organosilanes lies in their ability to create hybrid materials with unprecedented properties. researchgate.net By combining the processability of organic polymers with the durability and functionality of inorganic materials, a new generation of smart materials can be developed. Future prospects include:

    Self-healing materials: Incorporating dynamic bonds based on sulfur chemistry that can repair damage.

    Stimuli-responsive materials: Creating materials that change their properties in response to external stimuli such as light, heat, or pH.

    Sustainable materials: Developing materials from renewable resources and designing them for recyclability. The eco-friendly nature of some organosilane compounds makes them an attractive alternative to traditional materials. zmsilane.com

    The continued exploration of compounds like this compound will undoubtedly fuel innovation across a wide spectrum of scientific and technological domains.

    Q & A

    Basic: What synthetic methodologies are effective for preparing Phenyl[tris(phenylsulfanyl)]silane under mild laboratory conditions?

    Answer:
    A one-step synthesis route using sodium hydroxide in ethanol at 21°C has been reported, yielding the compound via nucleophilic substitution. Key parameters include:

    • Solvent selection : Ethanol promotes solubility of phenylthiolate intermediates while minimizing side reactions .
    • Reagent stoichiometry : A 1:3 molar ratio of phenylsilane precursor to sodium thiophenolate ensures complete substitution.
    • Reaction monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) can track progress. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

    Basic: How can the structural integrity of this compound be validated post-synthesis?

    Answer:
    A multi-technique approach is essential:

    • NMR spectroscopy : 29Si^{29}\text{Si} NMR distinguishes the silicon center’s electronic environment (δ ≈ −20 to −30 ppm for tris-substituted silanes). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm phenylsulfanyl group integration .
    • X-ray crystallography : Resolves bond angles and distances, critical for confirming steric effects from bulky substituents. For example, Hirshfeld surface analysis can quantify intermolecular interactions .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

    Advanced: How do silane substituents influence Pd(0)-mediated oxidative addition reactions involving this compound?

    Answer:
    The phenylsulfanyl groups exert inductive electron-withdrawing effects, modulating silicon’s electrophilicity. Computational studies suggest:

    • Reactivity trends : Electron-deficient silanes (e.g., with sulfanyl substituents) accelerate oxidative addition due to enhanced Si–H bond polarization .
    • Mechanistic insights : Transient (silyl)Pd(H) intermediates can be trapped using low-temperature 31P^{31}\text{P} NMR or X-ray absorption spectroscopy (XAS) .
    • Catalyst design : Ligand steric bulk (e.g., tris[2-(diphenylphosphino)ethyl]phosphine) stabilizes Pd intermediates, improving turnover in hydrosilylation .

    Advanced: What computational strategies model substituent effects on the reactivity of this compound?

    Answer:
    Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level is commonly employed:

    • Electronic effects : Natural bond orbital (NBO) analysis quantifies charge distribution at silicon and sulfur atoms, correlating with experimental reaction rates .
    • Transition-state analysis : Identifies steric clashes between phenylsulfanyl groups and catalysts, explaining regioselectivity in cross-coupling reactions .
    • Solvent modeling : Polarizable continuum models (PCM) simulate ethanol’s role in stabilizing ionic intermediates during synthesis .

    Basic: What are the stability considerations for storing and handling this compound?

    Answer:

    • Storage conditions : Store under inert gas (argon) at −20°C to prevent hydrolysis. Avoid moisture and oxidizing agents, which trigger decomposition to silanols and disulfides .
    • Incompatibilities : Reacts exothermically with strong acids/bases. Use glass or PTFE containers; metal catalysts (e.g., Pd) may induce unintended Si–H activation .
    • Decomposition products : Monitor for hydrogen sulfide (H2_2S) via gas detection tubes during spills .

    Advanced: How does this compound compare to alkyl-substituted silanes in radical-initiated polymerizations?

    Answer:

    • Kinetic studies : Electron-withdrawing sulfanyl groups lower Si–H bond dissociation energy (BDE) by ~5 kcal/mol vs. alkylsilanes, accelerating radical chain transfer. Time-resolved electron paramagnetic resonance (TR-EPR) captures transient silyl radicals .
    • Polymer properties : Incorporation of phenylsulfanyl moieties enhances thermal stability (TGA shows decomposition >300°C) and reduces crystallinity in polysiloxanes .

    Basic: What safety protocols mitigate risks during experimental use of this compound?

    Answer:

    • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for all manipulations .
    • Spill management : Absorb with vermiculite, then neutralize with 5% sodium bicarbonate before disposal as hazardous waste .
    • First aid : For inhalation, administer oxygen; for dermal contact, rinse with 1% acetic acid to neutralize alkaline byproducts .

    Advanced: Can this compound act as a precursor for silicon-based nanomaterials?

    Answer:
    Yes, via chemical vapor deposition (CVD):

    • Nanoparticle synthesis : Pyrolysis at 600–800°C under H2_2 yields silicon-carbide (SiC) nanoparticles. TEM/EDS confirms composition and size distribution (~20–50 nm) .
    • Surface functionalization : Hydrolytic condensation on SiO2_2 substrates forms self-assembled monolayers (SAMs), characterized by contact angle measurements and AFM .

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